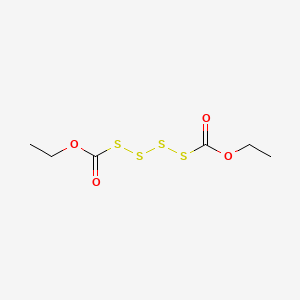
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a chromenone core, a chlorophenyl group, and a pyridinylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylacetamide Moiety: The final step involves the coupling of the chromenone derivative with 2-aminopyridine and acetic anhydride under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various quinone derivatives.
Reduction: The carbonyl groups in the chromenone and acetamide moieties can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chromenone core can intercalate with DNA, while the chlorophenyl and pyridinylacetamide moieties can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorophenyl)-2-pyridyl ketone: Similar in structure but lacks the chromenone core.
Chromenone derivatives: Compounds with variations in the substituents on the chromenone core.
Uniqueness
The uniqueness of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide lies in its combination of the chromenone core with the chlorophenyl and pyridinylacetamide moieties, which imparts it with distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
929853-98-5 |
|---|---|
Fórmula molecular |
C22H15ClN2O4 |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-6-4-14(5-7-15)18-12-29-19-11-16(8-9-17(19)22(18)27)28-13-21(26)25-20-3-1-2-10-24-20/h1-12H,13H2,(H,24,25,26) |
Clave InChI |
RUUPMMBZKZWUIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


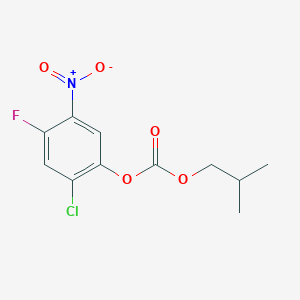
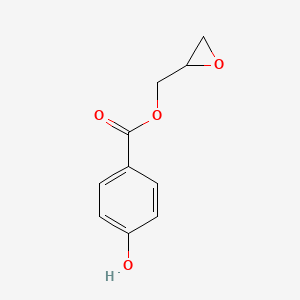
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
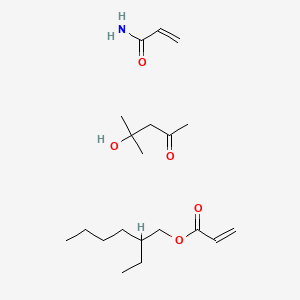
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
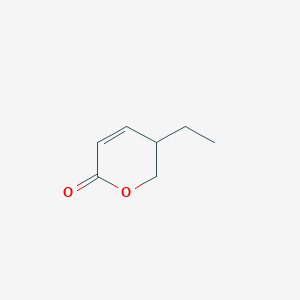
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
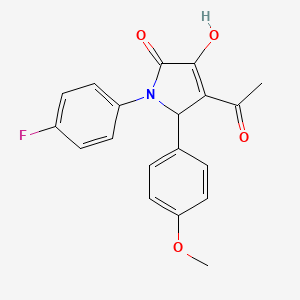
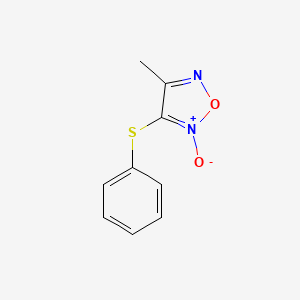
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
